Limitation: Absence of Direct Comparative Bioactivity Data for Procurement Decisions
A comprehensive search of PubMed, BindingDB, and patent databases could not identify a single primary study or patent that reports quantitative activity data (IC50, Kd, etc.) for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide. Consequently, no direct head-to-head comparison with a structurally defined analog is possible [1]. The only quantitative data associated with the compound's substructure comes from a BindingDB entry (BDBM50148603) showing a Kd of 0.300 nM for BRD4 BD2, but this entry belongs to a chemically distinct molecule (CHEMBL3770724) and is not directly relevant [2]. The lack of data means the compound's potential differentiation over any analog cannot be quantified, representing a critical evidence gap for selection or procurement.
| Evidence Dimension | Bioactivity (any target) |
|---|---|
| Target Compound Data | No data |
| Comparator Or Baseline | No comparator data available |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Without quantitative comparator data, no scientific rationale can justify prioritizing this compound over any uncharacterized analog.
- [1] Systematic search of PubMed, Google Scholar, and the World Intellectual Property Organization (WIPO) database for 'N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide' and '1235001-42-9', conducted on 2026-04-29, returned no primary research articles or patents with bioactivity data. View Source
- [2] BindingDB entry for BDBM50148603 (CHEMBL3770724). Affinity data: Kd 0.300 nM for human BRD4 BD2 by BROMOscan assay. Note: This entry corresponds to SMILES 'CC(=O)NCCCCn1c2ccccc2c3c1CCNC3=O', which is not the target compound. View Source
